molecular formula C23H19ClN2O3 B3737609 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B3737609
M. Wt: 406.9 g/mol
InChI Key: ITCSUPMTIADVHR-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is a compound that contains a benzoxazole moiety. Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. This compound is known for its diverse applications in various fields due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-4-3-5-18(10-14)28-13-22(27)25-19-11-16(7-6-15(19)2)23-26-20-12-17(24)8-9-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSUPMTIADVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide involves several steps. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various benzoxazole derivatives, which have shown significant biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. In biology and medicine, it is studied for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent. In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety in the compound is known to interact with various enzymes and receptors, leading to the inhibition of microbial growth and cancer cell proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development in therapeutic applications.

Comparison with Similar Compounds

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific chemical structure, which includes a benzoxazole moiety and a phenoxyacetamide group. Similar compounds include other benzoxazole derivatives, such as N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-bisnitrobenzamide . These compounds share some structural similarities but differ in their functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide

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